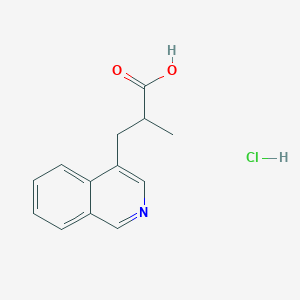

3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to isoquinoline derivatives involves multi-step organic reactions, including halogenation, cyclization, Sandmeyer reaction, and hydrolysis. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in drug synthesis, demonstrates the complexity of synthesizing isoquinoline derivatives through a series of reactions starting from simpler precursors (Chenhon, 2015).

Molecular Structure Analysis

The molecular structure and geometry of isoquinoline derivatives can be studied using X-ray crystallography and computational methods like density functional theory (DFT). For example, a study on a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one explored its crystal structure, confirming molecule interactions through various intermolecular forces and providing insights into conformational analysis (Fatma et al., 2017).

科学的研究の応用

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives, such as "3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride," play a crucial role in modern therapeutics due to their versatile biological activities. These compounds exhibit significant pharmacological potential, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. Their importance lies in the structural similarity to the isoquinoline scaffold, which is a key component in many pharmacologically active compounds. The extensive pharmacological applications of isoquinoline derivatives underscore their value in drug discovery and development, offering a promising avenue for the creation of novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).

Natural Isoquinoline N-oxide Alkaloids

Research on natural isoquinoline N-oxide alkaloids has unveiled their potential in exhibiting antimicrobial, antibacterial, antitumor, and other significant activities. These compounds, derived from various plant species, serve as an important source of leads for drug discovery. Their structure-activity relationships (SAR) point towards new applications, emphasizing the role of isoquinoline N-oxides alkaloids in medicinal chemistry and pharmacotherapy. This insight broadens the scope for developing novel therapeutic agents based on these natural alkaloids, highlighting their importance in the quest for new and effective medicinal compounds (Dembitsky et al., 2015).

Tetrahydroisoquinolines in Therapeutics

The therapeutic potential of tetrahydroisoquinolines (THIQs) is another area of interest. These compounds are recognized for their wide range of therapeutic activities, including cancer and malaria treatment, as well as effects on the central nervous system (CNS) and cardiovascular and metabolic disorders. The approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, showcasing the importance of THIQs in therapeutic applications. Their role as anticancer antibiotics further underscores the potential of isoquinoline derivatives in addressing various infectious diseases and developing new classes of drugs with unique mechanisms of action (Singh & Shah, 2017).

特性

IUPAC Name |

3-isoquinolin-4-yl-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11;/h2-5,7-9H,6H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCBOAOKUZQUTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC2=CC=CC=C21)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)

![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)